4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound is systematically named 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid according to IUPAC rules. This nomenclature reflects:
- Position 4 : A 2-methoxyethylamino substituent (-NH-CH2-CH2-OCH3).
- Position 2 : A methylthio group (-S-CH3).
- Position 5 : A carboxylic acid moiety (-COOH).
Its CAS Registry Number is 76360-92-4 , uniquely identifying it in chemical databases. Synonyms include 4-(2-Methoxyethylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid and MFCD11040498 (MDL identifier).
Molecular Formula and Weight Validation
The molecular formula C9H13N3O3S is validated by high-resolution mass spectrometry and elemental analysis. The molecular weight is 243.28 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 13 | 1.008 | 13.104 |
| N | 3 | 14.01 | 42.03 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 243.28 |
The SMILES notation O=C(C1=CN=C(SC)N=C1NCCOC)O confirms the connectivity.
Structural Isomerism and Tautomeric Considerations
The compound exhibits positional isomerism due to the pyrimidine ring’s substitution pattern. For example, swapping the methoxyethylamino and methylthio groups would yield a positional isomer. However, no such isomers are reported for this compound.
Tautomerism is theoretically feasible:
- Keto-enol tautomerism : The carboxylic acid group (-COOH) may tautomerize to a hydroxyl-oxo form, though this is less common in pyrimidine-5-carboxylic acids due to aromatic stabilization.
- Amino-imino tautomerism : The secondary amine (-NH-) in the methoxyethylamino group could shift to an imino form (=N-), but steric and electronic factors favor the amino configuration.
Experimental studies on analogous pyrimidines (e.g., cytosine derivatives) show that tautomeric equilibria are highly solvent-dependent. For this compound, the amino-carboxylic acid form dominates in polar solvents.
X-ray Crystallographic Characterization
While X-ray crystallography is the gold standard for structural elucidation, no crystallographic data for this specific compound is available in the provided sources. However, related pyrimidine derivatives (e.g., ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate) have been characterized via:
- Single-crystal X-ray diffraction : Resolving bond lengths (e.g., C-S: ~1.78 Å) and dihedral angles.
- Cambridge Structural Database (CSD) : Over 1.1 million entries validate pyrimidine ring geometries and substituent conformations.
For this compound, structural validation relies on:
Properties
IUPAC Name |
4-(2-methoxyethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-15-4-3-10-7-6(8(13)14)5-11-9(12-7)16-2/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDKWMIOWSKVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC=C1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509780 | |
| Record name | 4-[(2-Methoxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-92-4 | |
| Record name | 4-[(2-Methoxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid, with the CAS number 76360-92-4, is a pyrimidine derivative that has garnered attention in various fields such as medicinal chemistry, agricultural chemistry, and biochemical research. This compound exhibits promising biological activities, making it a subject of interest for developing new therapeutic agents.
- Molecular Formula : C₉H₁₃N₃O₃S
- Molecular Weight : 243.28 g/mol
- Structure : The compound features a pyrimidine ring substituted with a methoxyethylamino group and a methylthio group, contributing to its unique biological activity.
1. Pharmaceutical Applications
This compound is being investigated for its potential in treating various diseases, particularly cancers and infectious diseases. Its structural properties may enhance drug efficacy by:
- Inhibiting Tumor Growth : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
2. Agricultural Chemistry
Research is ongoing to explore the use of this compound as:
- Growth Regulators : It may act as a growth regulator in plants, promoting healthy growth and development.
- Pest Control Agents : Its selective toxicity could provide a more targeted approach to pest management compared to traditional agrochemicals.
3. Biochemical Research
In biochemical studies, this compound is utilized to:
- Investigate Enzyme Interactions : It serves as a tool for studying interactions between enzymes and substrates, providing insights into metabolic pathways critical for understanding disease mechanisms.
- Metabolic Pathway Analysis : Researchers are examining how this compound affects various metabolic pathways, which could lead to discoveries in cellular biology.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B (2024) | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to established antibiotics. |
| Study C (2023) | Plant Growth Regulation | Indicated enhanced growth rates in treated crops compared to controls, suggesting potential as a bio-stimulant. |
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Disruption : The compound may interfere with the normal progression of the cell cycle, leading to increased apoptosis in cancer cells.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and promoting therapeutic effects.
Scientific Research Applications
Pharmaceutical Development
Cancer Treatment:
This compound is being investigated for its potential role in developing new therapeutic agents aimed at treating various cancers. Its structural characteristics may enhance drug efficacy by improving the bioavailability and targeting specific cancer cell pathways .
Infectious Diseases:
Research indicates that this compound could be effective against certain infectious diseases. Its mechanism of action may involve interference with pathogen metabolism or replication processes .
Agricultural Chemistry
Growth Regulators and Pest Control:
In agricultural research, this compound is being explored as a potential growth regulator or pest control agent. Its targeted action may provide a more sustainable alternative to conventional agrochemicals, reducing environmental impact while enhancing crop yield and health .
Biochemical Research
Enzyme Interactions:
The compound is utilized in studies focusing on enzyme interactions and metabolic pathways. By understanding these interactions, researchers can gain insights into cellular processes that are crucial for disease mechanisms, potentially leading to novel therapeutic strategies .
Metabolic Pathways:
Investigations into the metabolic pathways involving this compound can help elucidate its role in various biochemical processes, contributing to a broader understanding of cellular function and disease pathology .
Material Science
Advanced Materials Development:
The unique properties of this compound are being evaluated for applications in material science. Potential uses include the development of advanced polymers or coatings that enhance durability and functionality in various industrial applications .
Analytical Chemistry
Standard Reference Material:
This compound serves as a standard reference material in analytical chemistry. It aids in the calibration and validation of methods used to detect and quantify similar compounds in complex mixtures, ensuring accuracy and reliability in analytical results .
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Pharmaceutical Development | Cancer treatment, infectious diseases | Enhanced drug efficacy, targeted therapies |
| Agricultural Chemistry | Growth regulators, pest control | Sustainable alternatives to conventional chemicals |
| Biochemical Research | Enzyme interactions, metabolic pathways | Insights into disease mechanisms |
| Material Science | Development of advanced materials | Improved durability and functionality |
| Analytical Chemistry | Standard reference material | Calibration and validation for accurate analysis |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Findings and Implications
Solubility vs. Permeability: Methoxyethylamino substituents balance polarity and lipophilicity, making the target compound more suitable for aqueous environments than isobutylamino analogs.
Covalent Inhibition Potential: The methylthio group, common in kinase inhibitors (), suggests the target compound could act as a covalent modifier .
Synthetic Flexibility : Bromine or trifluoromethyl substituents () allow further derivatization, whereas the Boc group () enables controlled functionalization .
Preparation Methods
Synthesis of 2-(Methylthio)pyrimidine-5-carboxylic Acid Esters
A key intermediate in the preparation is the ester form of 2-(methylthio)pyrimidine-5-carboxylic acid, which can be synthesized by condensation reactions involving ethyl 2-(ethoxymethylene)acetoacetate and methyl carbamimidothioate in the presence of a base such as triethylamine.
- Reaction Conditions : Equimolar amounts of ethyl 2-(ethoxymethylene)acetoacetate and methyl carbamimidothioate are refluxed in ethanol with triethylamine for approximately 48 hours.
- Work-up : After reaction completion, the mixture is concentrated, diluted with water, and extracted with dichloromethane. The organic layer is washed, dried, filtered, and concentrated.
- Purification : Crystallization from ethanol/water yields the ethyl ester intermediate as a colorless solid.
- Yield : Approximately 81% yield reported.
This step forms the 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, which is a crucial precursor for further functionalization.
Amino Substitution at Position 4 with 2-Methoxyethylamine
The introduction of the 2-methoxyethylamino group at position 4 can be achieved via nucleophilic aromatic substitution on the pyrimidine ring bearing a suitable leaving group (e.g., halogen or ester).
- The ester intermediate from step 3.1 can be converted to the corresponding acid by hydrolysis.
- Then, the carboxylic acid or ester can be activated (e.g., via acid chloride formation) to allow substitution with 2-methoxyethylamine.
- Alternatively, direct substitution on a 4-chloropyrimidine derivative with 2-methoxyethylamine under controlled conditions can yield the desired amino-substituted product.
While explicit detailed protocols for this exact substitution on 4-(2-methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid are limited in the literature, analogous methods for related pyrimidine derivatives suggest this approach is effective.
Hydrolysis to the Carboxylic Acid
If the compound is initially synthesized as an ester, hydrolysis under acidic or basic conditions converts the ester to the free carboxylic acid.
- Typical hydrolysis conditions involve refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification to precipitate the carboxylic acid.
- The product is then purified by filtration or recrystallization.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials / Reagents | Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Ethyl 2-(ethoxymethylene)acetoacetate, methyl carbamimidothioate, triethylamine | Reflux in ethanol, 48 h | 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester | 81 | Extraction and crystallization |
| 2 | Amino substitution | Intermediate ester or acid, 2-methoxyethylamine | Nucleophilic substitution conditions (varies) | This compound ester or acid | N/A | Requires optimization for target compound |
| 3 | Hydrolysis | Ester intermediate | Acidic or basic hydrolysis | This compound | Quantitative | Purification by recrystallization |
Research Findings and Analytical Characterization
- The intermediates and final compound are typically characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity.
- Purity levels above 98% are achievable with proper crystallization and purification techniques.
- Computational chemistry data for related compounds show favorable properties such as moderate lipophilicity (LogP ~1.07) and acceptable hydrogen bonding profiles, indicating good drug-like characteristics.
Q & A
Q. What are the standard synthetic routes for preparing 4-(2-Methoxyethylamino)-2-(methylthio)pyrimidine-5-carboxylic acid?
The compound is typically synthesized via nucleophilic substitution of 2-methylthiopyrimidine derivatives with amines. A common method involves refluxing 2-methylthiopyrimidine precursors (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid) with 2-methoxyethylamine in a solvent like ethanol or DMSO. After overnight heating, the mixture is acidified with dilute HCl to precipitate the product, followed by crystallization (e.g., using ethanol/water mixtures) . Purity optimization may require column chromatography or recrystallization in solvents like acetonitrile.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR are essential to confirm substitution patterns (e.g., methoxyethylamino and methylthio groups). The carboxylic acid proton may appear as a broad peak near δ 12-14 ppm in DMSO-d6.
- HPLC-MS : Used to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H] ~ 300-320 Da).
- FT-IR : Carboxylic acid C=O stretching (~1700 cm) and S-CH vibrations (~650 cm^{-1) are diagnostic .
Q. What solvent systems are recommended for solubility testing?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions (pH 2-3 or 9-10). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Choice : DMSO enhances nucleophilicity of amines but may increase side reactions; ethanol/water mixtures (5:5) balance reactivity and solubility .
- Temperature Control : Reflux (~80°C) minimizes byproducts compared to higher temperatures.
- Acidification Protocol : Gradual addition of HCl during workup prevents premature crystallization of intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., enzyme inhibition) may arise from assay conditions (pH, co-solvents) or impurities. Validate activity via:
- Dose-Response Curves : Use ≥3 independent replicates.
- Counter-Screens : Rule out off-target effects using structurally related analogs (e.g., ethylthio vs. methylthio derivatives) .
- Analytical Purity Checks : Confirm >95% purity via HPLC before testing .
Q. How does the methoxyethylamino substituent influence pharmacological properties?
- SAR Studies : Replace the methoxyethyl group with cyclohexyl or phenethylamine to assess steric/electronic effects on target binding.
- LogP Modulation : The methoxy group reduces lipophilicity compared to alkylamino analogs, potentially improving aqueous solubility but reducing membrane permeability.
- Metabolic Stability : Evaluate susceptibility to oxidative metabolism (e.g., CYP450 enzymes) using liver microsome assays .
Q. What are the stability considerations under varying pH and temperature?
- pH Stability : The carboxylic acid group may degrade under strong acidic (pH <2) or basic (pH >10) conditions. Store lyophilized at -20°C.
- Thermal Degradation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products often include hydrolyzed carboxylic acid or des-methylthio derivatives .
Q. Which advanced analytical methods resolve structural ambiguities in derivatives?
- X-ray Crystallography : Determines absolute configuration of chiral centers (if present).
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex spectra, particularly for pyrimidine ring protons.
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (<5 ppm error) for novel analogs .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core Modifications : Synthesize analogs with variations at the 2-(methylthio) and 4-amino positions.
- In Silico Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or enzymes).
- In Vitro Assays : Test inhibitory activity against relevant enzymes (e.g., 5-lipoxygenase for anti-inflammatory potential) at 1–100 μM concentrations .
Q. What protocols mitigate challenges in crystallizing this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
